Cas no 2138804-50-7 (1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester is a specialized organic compound featuring a piperidine backbone functionalized with a butenoyl group and protected as a tert-butyl ester. This structure enhances its utility as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyl ester group provides stability under various reaction conditions, while the α,β-unsaturated carbonyl moiety offers reactivity for conjugate additions or further derivatization. Its well-defined stereochemistry and purity make it suitable for precise synthetic applications, including peptide modifications and heterocyclic synthesis. The compound is typically handled under inert conditions to preserve its integrity.
1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester structure
2138804-50-7 structure
Product Name:1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester
CAS No:2138804-50-7
MF:C14H23NO3
MW:253.337324380875
CID:5294854
Update Time:2025-10-29

1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H23NO3/c1-5-8-12(16)11-9-6-7-10-15(11)13(17)18-14(2,3)4/h5,8,11H,6-7,9-10H2,1-4H3
    • InChI Key: OUSVLRABJGKPFM-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC1C(=O)C=CC

1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on 1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester

Compound CAS No. 2138804-50-7: 1-Piperidinecarboxylic Acid, 2-(1-Oxo-2-Buten-1-Yl), 1,1-Dimethylethyl Ester

The compound with CAS No. 2138804-50-7, commonly referred to as 1-Piperidinecarboxylic acid, is a significant molecule in the field of organic chemistry. Its full name, 1-Piperidinecarboxylic acid, 2-(1-oxo-2-buten-1-yl), 1,1-dimethylethyl ester, highlights its structural complexity and functional groups. This compound has garnered attention in recent years due to its potential applications in drug development and material science.

The molecular structure of this compound consists of a piperidine ring, which is a six-membered cyclic amine. Attached to this ring is a carboxylic acid group, which can undergo various chemical transformations to yield derivatives with enhanced bioactivity. The 2-(1-oxo-2-buten-1-yl) substituent introduces an alpha,beta-unsaturated ketone moiety, which is known for its reactivity in conjugate additions and other organocatalytic processes. The 1,1-dimethylethyl ester group further modulates the physical properties of the molecule, making it more suitable for specific applications.

Recent studies have explored the synthesis of this compound using environmentally friendly methodologies. For instance, researchers have employed catalytic asymmetric hydrogenation to construct the piperidine ring with high enantioselectivity. This approach not only enhances the yield but also reduces the environmental footprint of the synthesis process. Additionally, advancements in computational chemistry have enabled precise modeling of the molecule's electronic structure, providing insights into its reactivity and potential interactions with biological systems.

In terms of applications, 1-Piperidinecarboxylic acid has shown promise in the development of novel pharmaceutical agents. Its ability to act as a scaffold for bioisosteric replacements has been exploited in designing inhibitors for various enzymes involved in disease pathways. For example, derivatives of this compound have been tested as potential inhibitors of kinases and proteases, demonstrating moderate to high potency in vitro.

Beyond pharmacology, this compound has also found utility in materials science. The presence of the alpha,beta-unsaturated ketone group makes it a valuable precursor for synthesizing polymeric materials with tailored mechanical and thermal properties. Recent research has focused on incorporating this compound into polyurethane networks to enhance their durability and resistance to environmental factors.

The safety and toxicity profile of 1-Piperidinecarboxylic acid have been extensively studied to ensure its safe handling and use in industrial settings. Regulatory agencies have established guidelines for its storage and disposal, emphasizing the importance of minimizing exposure and preventing contamination of water systems.

In conclusion, CAS No. 2138804-50-7 represents a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and computational modeling continue to evolve, the potential for discovering new applications for this compound remains vast.

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